1-Bromo-4-chloronaphthalene

Solid-State Chemistry Materials Science Organic Alloys

Select this halogenated naphthalene for its chemoselective reactivity: the C–Br bond enables mild Suzuki-Miyaura coupling, while the C–Cl bond remains intact for orthogonal transformations, avoiding non-selective reactions of symmetric dihalides. Critical for OLED research, it forms stable solid solutions with 1,4-dichloronaphthalene across all compositions, enabling precise band-gap engineering. Also serves as a heavy-atom derivative for crystallography. Choose ≥95% purity.

Molecular Formula C10H6BrCl
Molecular Weight 241.51 g/mol
CAS No. 53220-82-9
Cat. No. B1587457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloronaphthalene
CAS53220-82-9
Molecular FormulaC10H6BrCl
Molecular Weight241.51 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)Cl
InChIInChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
InChIKeyWUGJECZACFHDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-chloronaphthalene (CAS 53220-82-9): Procuring a Key Halogenated Naphthalene Building Block for Organic Synthesis and Advanced Materials Research


1-Bromo-4-chloronaphthalene (CAS 53220-82-9) is a halogenated naphthalene derivative with the molecular formula C10H6BrCl, featuring a bromine atom at the 1-position and a chlorine atom at the 4-position . It is a white to off-white crystalline solid with a melting point of 66.5 °C and a molecular weight of 241.51 g/mol . The compound is primarily employed as a versatile synthetic intermediate in organic synthesis, notably for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, and as a precursor in the development of advanced materials like organic light-emitting diodes (OLEDs) [1]. Its differentiated reactivity, arising from the presence of two distinct halogen atoms, allows for chemoselective functionalization, a key attribute not shared by its symmetric dihalogenated analogs [2].

Why Generic Halogenated Naphthalene Substitution Fails: The Case for Differentiated Reactivity and Solid-State Behavior of 1-Bromo-4-chloronaphthalene


Substituting 1-bromo-4-chloronaphthalene with a generic dihalogenated naphthalene, such as 1,4-dibromonaphthalene or 1,4-dichloronaphthalene, is not chemically equivalent due to fundamental differences in both solution-phase reactivity and solid-state behavior. The presence of two distinct halogens (Br and Cl) provides a vector for chemoselective cross-coupling, enabling sequential derivatization that is impossible with symmetric dihalides. Furthermore, in the solid state, 1-bromo-4-chloronaphthalene exhibits unique alloying properties: it forms a stable solid solution with 1,4-dichloronaphthalene across all compositions, whereas its alloy with 1,4-dibromonaphthalene is characterized by a distinct lattice instability within a critical concentration range [1]. These quantifiable differences in molecular structure and intermolecular interaction directly impact material performance and synthetic utility, making generic substitution scientifically unsound for applications requiring precise molecular architecture or defined material properties.

Quantifiable Differentiation of 1-Bromo-4-chloronaphthalene: Direct Comparative Evidence vs. 1,4-Dibromonaphthalene and 1,4-Dichloronaphthalene


Lattice Instability in Binary Solid Solutions: A Quantified Difference from 1,4-Dibromonaphthalene

The binary solid solution of 1-bromo-4-chloronaphthalene with 1,4-dibromonaphthalene exhibits a distinct lattice instability at a critical concentration range, a behavior not observed in its alloy with 1,4-dichloronaphthalene. Raman spectroscopy studies reveal that the lattice is unstable when the mole fraction of 1,4-dibromonaphthalene is between 0.24 and 0.44 [1]. This is a direct consequence of the structural perturbation caused by the additional bromine atom, which forces a crystal structure change from the 1-bromo-4-chloronaphthalene form to that of 1,4-dibromonaphthalene. In contrast, the alloy with 1,4-dichloronaphthalene is isomorphous and stable across all compositions.

Solid-State Chemistry Materials Science Organic Alloys

Crystal Structure Divergence: Isomorphism with 1,4-Dichloronaphthalene but not with 1,4-Dibromonaphthalene

The crystal structures of 1,4-dihalonaphthalenes are not uniform. 1-Bromo-4-chloronaphthalene is isomorphous with 1,4-dichloronaphthalene, meaning they share the same crystal packing arrangement. However, the substitution of a second bromine atom to create 1,4-dibromonaphthalene introduces a sufficient chemical perturbation to induce a different crystal structure [1]. This is a clear, binary outcome: the mixed-halogen compound aligns structurally with the dichloro derivative, not the dibromo derivative. The structural similarity suggests that the one-dimensional triplet exciton transport found in 1,4-dibromonaphthalene may also be present in the other two compounds, but the intermolecular interactions governing crystal formation are distinct.

Crystallography Polymorphism Molecular Packing

Molecular Mass and Halogen Content: A Differentiated Tool for Synthetic Planning

The molecular mass and halogen composition of 1-bromo-4-chloronaphthalene offer a quantifiable middle ground between lighter dichloro- and heavier dibromo-analogs. Its molecular weight of 241.51 g/mol positions it precisely between 1,4-dichloronaphthalene (197.06 g/mol) and 1,4-dibromonaphthalene (285.98 g/mol). This provides a 22.5% mass difference from the dichloro compound and a 15.6% difference from the dibromo compound. The presence of a single, heavier bromine atom (79.90 g/mol) and a single chlorine atom (35.45 g/mol) [1] provides a distinct heavy-atom effect for X-ray crystallography and a unique isotopic pattern for mass spectrometry (M, M+2, M+4) that is easily distinguishable from the symmetric dihalides .

Organic Synthesis Medicinal Chemistry Process Chemistry

Exciton Transport Dimensionality: Comparative Insight from 1,4-Dibromonaphthalene Mixed Crystals

Studies on the mechanism of spectral diffusion in binary solid solutions of 1-bromo-4-chloronaphthalene and 1,4-dibromonaphthalene indicate a two-dimensional excitation exchange interaction mechanism [1]. This finding, derived from modeling calculations, suggests that exciton transport in these mixed crystals is not strictly one-dimensional, as previously characterized for neat 1,4-dibromonaphthalene [2]. The presence of 1-bromo-4-chloronaphthalene modifies the intermolecular interactions, leading to a change in the dimensionality of energy migration. While the precise value for the pure compound is not established, this comparative data highlights that its photophysical behavior in solid solution is distinct from that of the pure dibromo analog.

Exciton Dynamics Photophysics Spectroscopy

Optimal Procurement Scenarios for 1-Bromo-4-chloronaphthalene Based on Quantifiable Differentiation


Design of Tunable Organic Alloys and Mixed Crystals for Optoelectronics

Researchers developing solid-state materials with tailored optoelectronic properties should procure 1-bromo-4-chloronaphthalene for its proven ability to form stable solid solutions with 1,4-dichloronaphthalene across all compositions, while exhibiting a quantifiable lattice instability with 1,4-dibromonaphthalene in the mole fraction range of 0.24 to 0.44 [1]. This behavior enables the controlled engineering of material band gaps, exciton transport properties, and phase behavior, which are critical for optimizing the performance of organic light-emitting diodes (OLEDs) and other photonic devices.

Chemoselective and Sequential Functionalization in Complex Molecule Synthesis

For synthetic chemists engaged in the total synthesis of pharmaceuticals or advanced materials, 1-bromo-4-chloronaphthalene is the preferred building block when sequential cross-coupling reactions are required. The significant difference in reactivity between the C–Br and C–Cl bonds allows for a first coupling at the bromine site under mild conditions (e.g., Suzuki-Miyaura), leaving the chlorine atom intact for a subsequent, orthogonal transformation . This synthetic advantage is not available with symmetric 1,4-dibromo- or 1,4-dichloronaphthalene, which would undergo non-selective or more forcing reactions, leading to complex mixtures and lower yields.

Crystal Engineering and Structural Biology: Leveraging Isomorphism and Heavy-Atom Effect

Crystallographers and structural biologists should select 1-bromo-4-chloronaphthalene as a heavy-atom derivative for phasing in X-ray diffraction experiments. Its isomorphism with 1,4-dichloronaphthalene [1] implies that it can be readily incorporated into crystals of the dichloro compound to create an isomorphous heavy-atom derivative, a standard technique for solving the phase problem in protein and small-molecule crystallography. The single bromine atom provides sufficient anomalous scattering while the compound's moderate molecular weight (241.51 g/mol) ensures good solubility and ease of co-crystallization compared to the heavier 1,4-dibromonaphthalene.

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